molecular formula C12H14BrN3O2 B13000304 tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate CAS No. 1638764-92-7

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate

Cat. No.: B13000304
CAS No.: 1638764-92-7
M. Wt: 312.16 g/mol
InChI Key: PFKMFETZSXHWFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-indazole derivative, while coupling reactions could introduce various aryl or alkyl groups onto the indazole core.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromo-1H-indazol-5-yl)carbamate
  • tert-Butyl N-(4-chloro-1H-indazol-6-yl)carbamate
  • tert-Butyl N-(4-fluoro-1H-indazol-6-yl)carbamate

Comparison: While these compounds share a similar indazole core structure, the presence of different halogen atoms (bromine, chlorine, fluorine) can significantly influence their chemical reactivity and biological activity. For example, the bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate may make it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts . Additionally, the biological activity of these compounds can vary, with each halogenated derivative potentially exhibiting different levels of potency and selectivity towards specific molecular targets .

Properties

CAS No.

1638764-92-7

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-7-4-9(13)8-6-14-16-10(8)5-7/h4-6H,1-3H3,(H,14,16)(H,15,17)

InChI Key

PFKMFETZSXHWFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=NN2)C(=C1)Br

Origin of Product

United States

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